molecular formula C23H43NO3S B14305891 Octadecane-1-sulfonic acid;pyridine CAS No. 117330-68-4

Octadecane-1-sulfonic acid;pyridine

Cat. No.: B14305891
CAS No.: 117330-68-4
M. Wt: 413.7 g/mol
InChI Key: KOOJMLMZQGBRRQ-UHFFFAOYSA-N
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Description

Pyridine 2,4-dicarboxylic acid (PDCA) is a structural analog of 2-oxoglutarate (2-OG), a key co-substrate for 2-oxoglutarate-dependent dioxygenases (2-ODDs), including prolyl 4-hydroxylases (P4Hs). These enzymes hydroxylate proline residues in hydroxyproline-rich glycoproteins (HRGPs), such as arabinogalactan proteins (AGPs) and extensins, which are critical for plant cell wall structure, cell elongation, and developmental processes .

PDCA acts as a competitive inhibitor of P4Hs, disrupting proline hydroxylation and subsequent O-glycosylation of HRGPs. This inhibition alters cell wall mechanics, leading to phenotypic changes in plants, such as shortened roots, swollen epidermal cells, and modified hypocotyl growth . In tomato seedlings, PDCA treatment (100–250 µM) reduces hydroxyproline content by 50–70% in roots, correlating with root elongation inhibition . Conversely, at 100 µM, PDCA enhances hypocotyl cell elongation and cotyledon expansion, suggesting tissue-specific effects .

Properties

CAS No.

117330-68-4

Molecular Formula

C23H43NO3S

Molecular Weight

413.7 g/mol

IUPAC Name

octadecane-1-sulfonic acid;pyridine

InChI

InChI=1S/C18H38O3S.C5H5N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;1-2-4-6-5-3-1/h2-18H2,1H3,(H,19,20,21);1-5H

InChI Key

KOOJMLMZQGBRRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCS(=O)(=O)O.C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of chlorine with a sulfo group and subsequent reduction to pyridine-3-sulfonic acid . This process can be carried out using crude 3-chloropyridine N-oxide and Raney nickel in an alkaline solution .

Industrial Production Methods

In industrial settings, the production of pyridine derivatives often involves the use of magnetically recoverable nano-catalysts. These catalysts can be readily separated from the reaction medium using an external magnet, making the process more efficient and environmentally friendly . The high surface area and simple preparation of these catalysts make them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Octadecane-1-sulfonic acid;pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.

    Substitution: The sulfonic acid group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid for sulfonation, Raney nickel for reduction, and various oxidizing agents for oxidation . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, which can be further modified for specific applications .

Mechanism of Action

The mechanism of action of octadecane-1-sulfonic acid;pyridine involves its interaction with molecular targets and pathways. The sulfonic acid group can participate in various biochemical reactions, while the pyridine ring can interact with enzymes and receptors . These interactions can modulate biological processes and lead to specific therapeutic effects.

Comparison with Similar Compounds

Ethyl 3,4-Dihydroxybenzoate (EDHB)

  • Mechanism: EDHB inhibits P4H activity non-competitively, blocking hydroxylation of proline residues in HRGPs .
  • Effects: In Arabidopsis, EDHB suppresses root hair elongation and AGP-mediated cell wall assembly.
  • Key Difference : EDHB primarily affects root hair growth without significant hypocotyl modulation, whereas PDCA has biphasic effects depending on concentration .

3,4-Dehydroproline (DHP)

  • Mechanism : DHP irreversibly inhibits P4Hs by forming a covalent bond with the enzyme’s active site, preventing proline hydroxylation .
  • Effects: In carrot root slices, DHP reduces hydroxyproline content by 80%, leading to cell wall defects. In Arabidopsis, DHP enhances cell elongation, contrasting with PDCA’s root-shortening effects .
  • Key Difference : DHP’s irreversible inhibition contrasts with PDCA’s reversible, competitive mechanism.

α,α-Dipyridyl (DP)

  • Mechanism : DP chelates Fe²⁺, a cofactor required for P4H activity, indirectly inhibiting hydroxylation .
  • Effects: DP reduces AGP glycosylation in tobacco, leading to stunted growth.
  • Key Difference : DP’s metal chelation mechanism broadly affects Fe²⁺-dependent enzymes, while PDCA specifically targets 2-OG-dependent P4Hs.

Comparative Data Table

Compound Target Enzyme Inhibition Type Key Effects (Plant Model) Concentration Range Reference IDs
PDCA P4Hs Competitive - Root shortening (tomato, 250 µM) 10–500 µM
- Hypocotyl elongation (tomato, 100 µM)
EDHB P4Hs Non-competitive - Root hair suppression (Arabidopsis) 50–200 µM
DHP P4Hs Irreversible - Cell elongation (Arabidopsis) 10–100 µM
- Reduced HRGP synthesis (carrot)
DP Fe²⁺-dependent enzymes Indirect (Fe²⁺ chelation) - AGP glycosylation defects (tobacco) 10–50 µM

Mechanistic and Phenotypic Contrasts

  • Dose Dependency : PDCA exhibits dual effects: 100 µM promotes hypocotyl growth, while 250 µM inhibits root elongation. This contrasts with EDHB and DHP, which show linear inhibitory responses .
  • Tissue Specificity : PDCA’s hypocotyl promotion is absent in EDHB- or DHP-treated plants, suggesting distinct signaling crosstalk in aerial vs. root tissues .
  • AGP Modulation : PDCA and DP reduce AGP epitopes (e.g., JIM13-binding sites), but only PDCA directly lowers hydroxyproline content, linking hydroxylation to glycosylation .

Research Implications

PDCA’s unique ability to differentially regulate root and hypocotyl growth makes it a valuable tool for studying AGP-mediated cell expansion. Its effects are distinct from EDHB’s root-specific action and DHP’s irreversible inhibition. Future studies should explore PDCA’s interaction with ethylene and gibberellin pathways, as these hormones modulate HRGP expression .

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